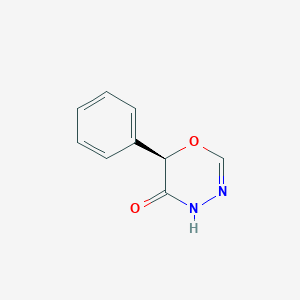
(6R)-6-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6R)-6-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the oxadiazinone family, characterized by a six-membered ring containing nitrogen and oxygen atoms. The presence of a phenyl group at the 6-position adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6R)-6-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazides with carbonyl compounds, followed by cyclization in the presence of dehydrating agents. The reaction conditions often include solvents like ethanol or acetonitrile and catalysts such as sulfuric acid or phosphoric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis might employ continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: (6R)-6-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed:
Oxidation: Formation of oxadiazinone oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or azide-substituted derivatives.
Scientific Research Applications
(6R)-6-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (6R)-6-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by forming stable complexes, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.
Comparison with Similar Compounds
(6R)-6-Methyl-4H-1,3,4-oxadiazin-5(6H)-one: Similar structure but with a methyl group instead of a phenyl group.
(6R)-6-Ethyl-4H-1,3,4-oxadiazin-5(6H)-one: Similar structure but with an ethyl group instead of a phenyl group.
(6R)-6-Propyl-4H-1,3,4-oxadiazin-5(6H)-one: Similar structure but with a propyl group instead of a phenyl group.
Uniqueness: The presence of the phenyl group in (6R)-6-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one imparts unique chemical properties, such as increased aromaticity and potential for π-π interactions. This makes it distinct from its methyl, ethyl, and propyl counterparts, which may exhibit different reactivity and biological activity.
Properties
CAS No. |
919110-49-9 |
|---|---|
Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
(6R)-6-phenyl-4H-1,3,4-oxadiazin-5-one |
InChI |
InChI=1S/C9H8N2O2/c12-9-8(13-6-10-11-9)7-4-2-1-3-5-7/h1-6,8H,(H,11,12)/t8-/m1/s1 |
InChI Key |
QWKJVFYAUXVLGN-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2C(=O)NN=CO2 |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)NN=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















